2,4-Diamino-6-(p-chlorophenyl)pteridine
Description
Historical Context of Pteridine (B1203161) Analogues in Medicinal Chemistry
The journey of pteridine analogues in medicinal chemistry is closely linked to the study of folates. In the 1940s, the discovery that folic acid was essential for cell growth led to the hypothesis that blocking its action could inhibit the proliferation of cancer cells. mesotheliomaweb.org This concept gave rise to the first antifolate, aminopterin, which was shown to induce remissions in children with acute leukemia. nih.gov Shortly after, methotrexate (B535133), a derivative of aminopterin, was developed and demonstrated a more favorable therapeutic index. mesotheliomaweb.orgnih.gov Methotrexate became a cornerstone of cancer chemotherapy and is still widely used today. mesotheliomaweb.org
The success of these early antifolates spurred further research into pteridine-based compounds. Scientists began to synthesize and evaluate a vast number of analogues, leading to the development of drugs with improved efficacy, selectivity, and resistance profiles. nih.govnih.gov This exploration has expanded the therapeutic applications of pteridine analogues beyond cancer to include treatments for bacterial infections, malaria, and inflammatory diseases. nih.govnih.gov
| Drug | Year of Introduction | Therapeutic Class |
| Aminopterin | 1948 | Antifolate, Antineoplastic |
| Methotrexate | Early 1950s | Antifolate, Antineoplastic, Immunosuppressant |
| Trimethoprim | 1962 | Antibacterial |
| Pyrimethamine (B1678524) | 1953 | Antimalarial |
| Pemetrexed | 2004 | Antifolate, Antineoplastic |
| Pralatrexate | 2009 | Antifolate, Antineoplastic |
Significance of Pteridine Scaffolds in Biological Systems
The pteridine scaffold is a privileged structure in biology, meaning it is a molecular framework that is frequently found in biologically active compounds. orientjchem.org This prevalence is due to its ability to interact with a wide range of biological targets, particularly enzymes. nih.govresearchgate.net Pteridine derivatives serve as essential cofactors for numerous enzymes involved in critical metabolic pathways. nih.gov
One of the most well-known examples is tetrahydrobiopterin (B1682763) (BH4), a pteridine derivative that is an essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases. nih.govmdpi.com These enzymes are vital for the synthesis of neurotransmitters like dopamine (B1211576) and serotonin, as well as the production of nitric oxide, a key signaling molecule in the cardiovascular system. wikipedia.orgnih.gov
Furthermore, the pteridine core is a key component of folic acid and its derivatives, which are indispensable for the synthesis of nucleotides, the building blocks of DNA and RNA. nih.gov The ability of pteridine analogues to mimic these natural substrates allows them to act as competitive inhibitors of enzymes in the folate pathway, a mechanism that is central to their therapeutic effects. nih.gov The structural versatility of the pteridine ring system allows for modifications that can fine-tune the binding affinity and selectivity of these compounds for their target enzymes. nih.gov
Role of Folate and Pterin (B48896) Metabolism in Cellular Processes
Folate and pterin metabolism are interconnected and fundamental to cellular function. Folates, which are B vitamins, are obtained from the diet and converted into a series of cofactors that participate in one-carbon transfer reactions. reactome.orgoregonstate.edu These reactions are essential for the de novo synthesis of purines and thymidylate, which are required for DNA replication and repair. wikipedia.orgnih.gov
The central enzyme in folate metabolism is dihydrofolate reductase (DHFR). wikipedia.orgbmrb.io DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), the active form of the cofactor. bmrb.io THF is then converted into various one-carbon derivatives that are utilized in the synthesis of nucleotides and certain amino acids, such as methionine. oregonstate.edubmrb.io The inhibition of DHFR by antifolates like methotrexate depletes the cellular pool of THF, leading to a shutdown of DNA synthesis and cell death. johnshopkins.eduresearchgate.net This is the primary mechanism by which these drugs exert their anticancer effects. mesotheliomaweb.orgwisdomlib.org
Pterin metabolism is also crucial for cellular processes. As mentioned earlier, tetrahydrobiopterin (BH4) is a vital cofactor for several enzymes. nih.gov The biosynthesis of BH4 starts from guanosine (B1672433) triphosphate (GTP) and involves a series of enzymatic steps. mdpi.comresearchgate.net Deficiencies in BH4 can lead to serious neurological disorders due to impaired neurotransmitter synthesis. nih.gov The salvage pathway for BH4 also involves DHFR, highlighting the intricate link between folate and pterin metabolism. wikipedia.org
| Compound | Function |
| Folic Acid | Precursor to essential cofactors for one-carbon transfer reactions. |
| Dihydrofolate (DHF) | Substrate for dihydrofolate reductase (DHFR). |
| Tetrahydrofolate (THF) | Active form of folate; carrier of one-carbon units. |
| Tetrahydrobiopterin (BH4) | Cofactor for aromatic amino acid hydroxylases and nitric oxide synthases. nih.gov |
| Methotrexate | Inhibitor of DHFR. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
6-(4-chlorophenyl)pteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN6/c13-7-3-1-6(2-4-7)8-5-16-11-9(17-8)10(14)18-12(15)19-11/h1-5H,(H4,14,15,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCCDUKVAFUHCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C(=N2)C(=NC(=N3)N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298747 | |
| Record name | 2,4-Diamino-6-(p-chlorophenyl)pteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30146-32-8 | |
| Record name | NSC125712 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diamino-6-(p-chlorophenyl)pteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical and Molecular Mechanisms of Action
Enzyme Inhibition Profiles
The compound 2,4-Diamino-6-(p-chlorophenyl)pteridine belongs to the broader class of 2,4-diaminopteridines, which are recognized as potent inhibitors of enzymes within the folate pathway. nih.govnih.gov The primary mechanism of action for this class of compounds involves the competitive inhibition of key reductases, disrupting the synthesis of essential metabolites required for cell proliferation. zsmu.edu.uanih.gov
Dihydrofolate Reductase (DHFR) is a crucial enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). zsmu.edu.uaacs.org THF and its derivatives are vital cofactors in the synthesis of purines, thymidylate, and certain amino acids, making DHFR an essential enzyme for DNA replication and cell division. zsmu.edu.uanih.gov Inhibition of DHFR is a well-established mechanism for antibacterial, antiprotozoal, and anticancer agents. nih.govacs.org
Compounds featuring the 2,4-diaminopteridine (B74722) or the structurally similar 2,4-diaminopyrimidine (B92962) scaffold are known to act as competitive inhibitors of DHFR. nih.govnih.gov Their structure mimics that of the natural substrate, dihydrofolate, allowing them to bind to the enzyme's active site. The binding affinity of these inhibitors is significantly influenced by the substituents on the core ring structure.
The 2,4-diamino group is critical for binding, forming strong hydrogen bonds with conserved acidic residues within the DHFR active site. acs.org In a structurally related inhibitor, pyrimethamine (B1678524), which contains a 2,4-diamino-pyrimidine core and a p-chlorophenyl group, the 4-chlorophenyl moiety is surrounded by a hydrophobic region in the active site of Trypanosoma brucei DHFR (TbDHFR), lined by residues such as Phe58, Ile160, Ile47, and Leu97. mdpi.com The chlorine atom itself can engage in a halogen bond with the backbone carbonyl of Thr86, further stabilizing the complex. mdpi.com Similar interactions are anticipated for this compound, where the p-chlorophenyl group occupies a hydrophobic pocket, contributing to the compound's binding affinity.
However, achieving high selectivity remains difficult. Many potent inhibitors of parasite DHFR also show considerable activity against human DHFR, which can lead to toxicity. mdpi.com Research has focused on modifying the inhibitor structure to better fit unique pockets or interact with non-conserved residues in the parasite enzyme. The tail region of the inhibitor binding site is often enclosed by more hydrophobic moieties in parasite DHFR than in human DHFR, offering an opportunity for designing more selective compounds. nih.gov The selective activity of some antifolates has been attributed not only to differences in binding affinity but also to divergent regulatory mechanisms of the enzyme between the parasite and its host. nih.gov
Table 1: Inhibitory Activity of Representative Diaminopteridine/Diaminopyrimidine Compounds Against Parasitic and Human DHFR This table includes data for compounds structurally related to this compound to illustrate the concept of isoform selectivity.
*Compound 1c is methyl-1-(4-(((2,4-diaminopteridin-6-yl)methyl)amino)benzoyl)piperidine-4-carboxylate. nih.gov
Pteridine (B1203161) Reductase 1 (PTR1) is an enzyme unique to trypanosomatid parasites, such as Leishmania and Trypanosoma, which are auxotrophic for folates and pterins, meaning they must salvage these compounds from their host. nih.govnih.gov PTR1 belongs to the short-chain dehydrogenase/reductase family and is structurally distinct from DHFR. nih.gov
PTR1 plays a vital role in the parasite's survival by reducing a broad range of oxidized pteridines and folates. nih.govresearchgate.net It can reduce biopterin (B10759762) to its active form, tetrahydrobiopterin (B1682763), and can also reduce dihydrofolate to tetrahydrofolate. nih.govmdpi.com This latter capability allows PTR1 to function as a metabolic bypass for DHFR. nih.gov If the parasite's primary folate reduction enzyme, DHFR, is blocked by an inhibitor, PTR1 can be upregulated to compensate, providing the parasite with the necessary reduced folates to survive. nih.govnih.gov This makes PTR1 a key factor in the development of resistance to traditional antifolate drugs. nih.govacs.org Gene knockout studies have shown that PTR1 is essential for parasite growth, highlighting its importance as a drug target. nih.gov
The existence of the PTR1 bypass mechanism means that inhibiting DHFR alone may not be sufficient to kill the parasite. mdpi.com This has led to the strategy of dual inhibition, where both DHFR and PTR1 are targeted simultaneously. nih.govacs.org By blocking both pathways for tetrahydrofolate production, the parasite is starved of essential metabolites, leading to a synergistic lethal effect. nih.gov
Compounds with a 2,4-diaminopteridine or 2,4-diaminopyrimidine core have been shown to inhibit both enzymes, although often with different potencies. nih.govnih.gov For example, in the binding of pyrimethamine to TbPTR1, the 1-(4-chlorophenyl) ring rotates to place the chlorine atom in an optimal position to form a halogen bond with the indole (B1671886) moiety of residue Trp221. nih.gov The 2,4-diamino group forms key hydrogen bonds with residues Tyr174 and Asp161. mdpi.comnih.gov The development of single compounds that can potently inhibit both enzymes is a major goal in the search for new treatments for diseases like leishmaniasis and African trypanosomiasis. nih.govnih.gov
Table 2: Inhibitory Activity of a Representative Diaminoquinazoline Compound Against Leishmania chagasi Enzymes This table includes data for a compound structurally related to this compound to illustrate dual enzyme inhibition.
**A 2,4-diaminoquinazoline derivative. nih.gov
Lipoxygenase (LOX) Inhibition and Antioxidant Properties
Research has identified the 2,4-diaminopteridine framework as a promising scaffold for the development of dual-action agents that possess both lipoxygenase (LOX) inhibitory and antioxidant capabilities. nih.govnih.gov A variety of N-substituted 2,4-diaminopteridines have demonstrated significant antioxidant effects in multiple assays and function as inhibitors of soybean lipoxygenase, with some derivatives achieving IC50 values as low as 100 nM for both targets. tandfonline.comresearchgate.net This dual activity is significant because reactive oxygen species (ROS) are closely linked with the inflammatory processes mediated by LOX enzymes. researchgate.net
Interactive Table: Lipoxygenase Inhibition and Antioxidant Activity of Selected Pteridine Derivatives
| Compound ID | Substitution Pattern | Soybean LOX Inhibition (IC50) | Linoleic Acid Peroxidation Inhibition (IC50) | Source |
| 18g | 2-(4-methyl-1,4-diazepan-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine | Not specified | 0.1 µM | nih.govtandfonline.com |
| Generic | Various N-substituted 2,4-diaminopteridines | Down to 100 nM | Not specified | tandfonline.comresearchgate.net |
Current research on the lipoxygenase inhibition by 2,4-diaminopteridine derivatives has predominantly utilized soybean lipoxygenase as the model enzyme. nih.govtandfonline.com While these studies establish the potential of the pteridine core to inhibit this class of enzymes, detailed investigations into the specificity of this compound against various mammalian LOX isoforms—such as 5-LOX, 12-LOX, and 15-LOX—are not extensively documented in the available literature. nih.govnih.gov Mammalian lipoxygenases are a heterogeneous family of enzymes, and isoform-specific inhibition is often crucial for targeted therapeutic effects. nih.gov Therefore, while the foundational inhibitory activity is confirmed, the precise isoform selectivity profile of this specific compound remains an area for further investigation.
The antioxidant properties of 2,4-diaminopteridine derivatives are attributed to their capacity as radical scavengers. nih.gov These compounds have shown efficacy in neutralizing various types of radicals. The pteridine ring system can participate in radical-mediated reactions, where it can act as an electron donor to neutralize free radicals. mdpi.com Studies have demonstrated that these derivatives are excellent scavengers of highly reactive hydroxyl radicals. tandfonline.com Furthermore, they are effective against alkylperoxyl free radicals, which are involved in the propagation of lipid peroxidation. nih.govtandfonline.com The mechanism involves the pteridine molecule interacting directly with radical species, thereby terminating the damaging chain reactions characteristic of oxidative stress. mdpi.com
Other Enzyme Interactions
Beyond lipoxygenase, the 2,4-diaminopteridine scaffold has been shown to interact with a range of other enzymes, suggesting a potential for broader biological activity. The specific substitutions on the pteridine ring dictate the target affinity and inhibitory profile. For instance, certain 2,4-diamino-4,6-diarylpteridines have been found to inhibit inducible or inflammatory nitric oxide synthase (iNOS). nih.gov Other related compounds, such as some 2,4-diamino-6-arylaminomethylpteridines, are potent inhibitors of parasitic pteridine reductases. nih.gov Additionally, a 6,7-disubstituted-2,4-diaminopteridine derivative was identified as a PI3 kinase inhibitor, highlighting the versatility of this chemical scaffold. nih.gov
Interactive Table: Other Enzyme Targets of 2,4-Diaminopteridine Derivatives
| Enzyme Target | Pteridine Derivative Class | Potential Therapeutic Area | Source |
| Inducible Nitric Oxide Synthase (iNOS) | 2,4-Diamino-4,6-diarylpteridines | Anti-inflammatory | nih.gov |
| Parasitic Pteridine Reductases | 2,4-Diamino-6-arylaminomethylpteridines | Antiparasitic | nih.gov |
| PI3 Kinase | 6,7-Disubstituted-2,4-diaminopteridine | Myocardial Infarction | nih.gov |
Modulation of Biochemical Pathways
Impact on Nucleic Acid Biosynthesis (Purine and Thymidylate Synthesis)
The 2,4-diaminopteridine structure is the core chemical moiety of methotrexate (B535133), a widely known antifolate drug. nih.govijrpr.com Antifolates function by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. wikipedia.orgmdpi.com DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a cofactor essential for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. mdpi.com
Given that this compound shares this core structure with established DHFR inhibitors, its primary mechanism for modulating nucleic acid biosynthesis is likely through the inhibition of this enzyme. nih.govnih.gov By blocking DHFR, the compound would deplete the intracellular pool of tetrahydrofolate. This depletion halts the de novo synthesis pathways for purine (B94841) nucleotides and thymidylate, thereby arresting DNA replication and cell proliferation. mdpi.com
Interference with One-Carbon Metabolism
The interference with one-carbon metabolism is a direct consequence of the inhibition of dihydrofolate reductase (DHFR). mdpi.com One-carbon metabolism is a network of biochemical reactions essential for cellular function, where single-carbon units are transferred to various substrates. Tetrahydrofolate and its derivatives are the principal carriers of these one-carbon units. mdpi.com These units are required for several critical processes, including:
The de novo synthesis of purines.
The synthesis of thymidylate from uridylate.
The methylation of homocysteine to form methionine.
Effects on Oxidative Stress Pathways
While direct and extensive research specifically detailing the effects of this compound on oxidative stress pathways is not widely available in the reviewed literature, significant insights can be drawn from studies on the broader class of 2,4-diaminopteridine derivatives. This class of compounds is recognized for its potential to modulate oxidative stress, primarily through mechanisms involving radical scavenging and the inhibition of pro-oxidant enzymes. nih.govtandfonline.comnih.gov
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses. nih.gov ROS, such as superoxide (B77818) anion, hydroxyl radical, and hydrogen peroxide, can inflict damage on vital cellular components like lipids, proteins, and DNA, leading to lipid peroxidation and protein oxidation. nih.govresearchgate.net The 2,4-diaminopteridine core structure is considered a promising scaffold for developing agents that can combat conditions associated with oxidative stress and inflammation. nih.govtandfonline.comnih.govresearchgate.net
Detailed Research Findings
Research into various N-substituted 2,4-diaminopteridines has demonstrated their capacity as antioxidants in multiple assays. nih.govtandfonline.comnih.gov The primary mechanisms identified are their ability to act as radical scavengers and as inhibitors of enzymes like lipoxygenase, which are involved in the metabolic pathways that can generate ROS. tandfonline.comresearchgate.net
A key finding is the potent lipid antioxidant properties exhibited by many derivatives within this class. nih.govtandfonline.comnih.gov Lipid peroxidation is a critical consequence of oxidative stress, where free radicals attack lipids in cell membranes, leading to cellular damage. nih.gov The ability of 2,4-diaminopteridine derivatives to inhibit this process underscores their potential protective role against oxidative damage.
Furthermore, some derivatives have shown potent inhibition of soybean lipoxygenase, with IC50 values as low as 100 nM. nih.govtandfonline.com Lipoxygenases are enzymes that can contribute to the formation of lipid hydroperoxides, which are precursors to reactive species that propagate oxidative stress. researchgate.net By inhibiting these enzymes, 2,4-diaminopteridine derivatives can reduce a significant source of oxidative damage.
The table below summarizes the observed antioxidant activities for the general class of N-substituted 2,4-diaminopteridine derivatives based on available research.
| Activity | Mechanism | Observed Effect | Reference |
| Radical Scavenging | Direct interaction with and neutralization of free radicals. | Acts as effective scavengers of various reactive oxygen species. | nih.govtandfonline.comnih.gov |
| Lipid Antioxidant | Inhibition of the lipid peroxidation chain reaction. | Potent protective effects against lipid damage. | nih.govtandfonline.comnih.gov |
| Enzyme Inhibition | Blocks the activity of pro-oxidant enzymes. | Inhibition of soybean lipoxygenase, reducing the formation of lipid hydroperoxides. | nih.govtandfonline.comresearchgate.net |
While specific data on the effect of this compound on endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) is not detailed in the provided sources, the antioxidant properties of the pteridine core suggest a potential interaction with these pathways. nih.govglisodin.orgnih.gov These enzymes are the body's primary defense against ROS. glisodin.orgnih.gov SOD converts superoxide radicals to hydrogen peroxide, which is then neutralized by CAT and GPx. nih.gov The potential influence of 2,4-diaminopteridine derivatives on these key markers is conceptually outlined below.
| Biomarker | Function | Potential Effect of 2,4-Diaminopteridine Derivatives |
| Reactive Oxygen Species (ROS) | Cellular signaling molecules; damaging at high concentrations. | Direct scavenging may lead to decreased overall ROS levels. |
| Lipid Peroxidation (e.g., Malondialdehyde) | Marker of oxidative damage to lipids. | Inhibition of formation, indicating protection of cell membranes. |
| Superoxide Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide and oxygen. | Modulation of activity could occur as part of the antioxidant response. |
| Catalase (CAT) | Decomposes hydrogen peroxide to water and oxygen. | Activity may be influenced to manage hydrogen peroxide levels. |
| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides. | Potential modulation to protect against various oxidative threats. |
Structure Activity Relationship Studies and Rational Design
Elucidation of Key Pharmacophoric Features
The biological activity of 2,4-Diamino-6-(p-chlorophenyl)pteridine is intrinsically linked to specific structural motifs that are essential for its interaction with target enzymes. These pharmacophoric features have been elucidated through extensive SAR studies.
Importance of 2,4-Diamino Substitution
The 2,4-diamino substitution pattern on the pteridine (B1203161) ring is a critical determinant of the biological activity of this class of compounds. These amino groups are fundamental for establishing crucial hydrogen bonding networks with the active sites of target proteins. The specific positioning of the amino groups at the C2 and C4 positions of the pteridine ring creates an optimal geometry for forming multiple hydrogen bonds, which is a key factor for potent enzyme inhibition. smolecule.com Studies on related pteridine and quinazoline (B50416) derivatives have further underscored the significance of the 2-amino group, although its absolute necessity can be context-dependent on the target enzyme. nih.gov The diamino arrangement contributes significantly to the binding affinity and selectivity of the molecule. smolecule.com
Influence of Substituents on Pteridine Ring and Side Chains
SAR studies have extensively explored the impact of various substituents on both the pteridine ring and its side chains, revealing that even minor modifications can lead to significant changes in biological activity. For instance, the introduction of substituents at other positions on the pteridine ring or modifications to the side chains can alter the compound's selectivity and potency. Research on related 2,4-diaminopteridine (B74722) derivatives has shown that modifications at the N10 position can improve interactions with target enzymes by engaging with hydrophobic residues in the binding pocket. nih.gov Docking studies have suggested that substituents of varying sizes can be accommodated in the active sites of different target enzymes, allowing for the rational design of more selective inhibitors. nih.gov The introduction of bulky groups or alterations in the electronic nature of the substituents can modulate the binding affinity and specificity of the compound. acs.org
The following table summarizes the influence of different substituents on the activity of pteridine derivatives based on various studies:
| Modification Site | Substituent Type | Observed Effect on Activity | Reference |
| Pteridine Ring | 7,8-dichloro | Reduced affinity for certain enzymes | smolecule.com |
| N10 Position | Ethyl, Propargyl | Enhanced interactions with hydrophobic moieties | nih.gov |
| N10 Position | Benzyl | Can be accommodated in enzyme pockets | nih.gov |
| N10 Position | Hydroxypropyl | Allows for interactions with structural water | nih.gov |
| PABA Moiety | Naphthalene | Potentially beneficial for binding to specific enzymes with elongated pockets | nih.gov |
Molecular Modeling and Docking Studies
Computational approaches have been instrumental in understanding the molecular interactions of this compound and in guiding the design of more potent and selective analogs.
Prediction of Binding Poses and Interactions with Target Enzymes
Molecular docking studies have provided valuable insights into the putative binding modes of this compound and its analogs within the active sites of various target enzymes. These studies have successfully predicted the orientation of the pteridine core and the interactions of its key functional groups. For instance, docking simulations have confirmed the crucial role of the 2,4-diamino groups in forming hydrogen bonds with key amino acid residues. nih.gov These computational models have also helped to rationalize the observed SAR, explaining why certain substituents enhance or diminish activity. For example, docking studies have shown how bulky substituents at specific positions can either be accommodated within the binding pocket or lead to steric clashes, thereby affecting inhibitory potency. nih.gov
Computational Approaches for Lead Optimization (e.g., QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies have been employed to develop predictive models that correlate the physicochemical properties of pteridine derivatives with their biological activities. These models are powerful tools for lead optimization, enabling the rational design of new compounds with improved potency. By identifying the key molecular descriptors that influence activity, QSAR models can guide the synthesis of more effective analogs. nih.gov For instance, 3D-QSAR pharmacophore models have been generated for pteridine reductase inhibitors, identifying essential chemical features such as hydrogen bond donors, hydrophobic aromatic groups, and ring aromatic features that are crucial for inhibitor-enzyme interaction. nih.gov These models have demonstrated good predictive power, with high correlation coefficients for external test sets of inhibitors. nih.gov Such computational approaches, combined with molecular docking, have proven to be effective in predicting new potent inhibitory scaffolds. nih.gov
X-ray Crystallography of Enzyme-Inhibitor Complexes
X-ray crystallography is an indispensable tool for elucidating the three-dimensional structure of enzyme-inhibitor complexes. While a specific crystal structure for this compound bound to its primary target, dihydrofolate reductase (DHFR), is not publicly available, extensive crystallographic studies of structurally similar 2,4-diaminopteridine and 2,4-diaminopyrimidine (B92962) derivatives provide a robust framework for understanding its binding mode. researchgate.netnih.govresearchgate.net These studies reveal a conserved pattern of interactions that are critical for inhibitory activity.
The potency and selectivity of this compound as a DHFR inhibitor can be attributed to the specific interactions its core structural motifs make within the enzyme's active site.
The 2,4-diamino substitution pattern is fundamental for high-affinity binding. smolecule.com This arrangement allows the pteridine ring to mimic the binding of the natural substrate, dihydrofolate. The 2-amino group typically forms a crucial hydrogen bond with a conserved acidic residue in the active site (e.g., Asp27 in E. coli DHFR), while the N1 nitrogen and the 4-amino group form additional hydrogen bonds with the backbone carbonyls of other conserved residues, such as Ile5 and Ile94. This network of hydrogen bonds anchors the inhibitor firmly in the active site.
The 6-(p-chlorophenyl) substituent plays a significant role in defining both potency and selectivity. This lipophilic group projects into a broader, more variable region of the active site. The para-chlorophenyl ring can engage in hydrophobic and van der Waals interactions with non-polar residues lining this sub-pocket. In the related inhibitor pyrimethamine (B1678524), which also contains a p-chlorophenyl group, this ring is observed to tilt and fit into a hydrophobic cleft. nih.gov The chlorine atom can further enhance binding affinity through favorable interactions. The variation in the amino acid residues within this sub-pocket across different species (e.g., human vs. bacterial or protozoal DHFR) is a key determinant of inhibitor selectivity. By exploiting these differences, inhibitors can be designed to target the DHFR of a specific pathogen with minimal effect on the host enzyme. researchgate.net
Key Interactions of 2,4-Diaminopteridine Inhibitors with DHFR Active Site
| Inhibitor Moiety | Interacting Enzyme Residues (Typical) | Type of Interaction | Contribution to Inhibition |
| 2-Amino Group | Conserved Aspartate | Hydrogen Bond, Ionic | Anchoring, Potency |
| 4-Amino Group | Conserved backbone Carbonyls (e.g., Ile, Val) | Hydrogen Bond | Anchoring, Potency |
| N1 of Pteridine Ring | Conserved backbone Carbonyls (e.g., Ile, Val) | Hydrogen Bond | Anchoring, Potency |
| 6-Aryl Substituent | Variable hydrophobic residues | Hydrophobic, van der Waals | Potency, Selectivity |
The binding of inhibitors like this compound to DHFR is not a simple lock-and-key process. The enzyme is a dynamic entity, and ligand binding can induce significant conformational changes that are essential for the catalytic cycle and for high-affinity inhibition. nih.gov
Design Principles for Novel Pteridine Antifolates
The structural insights gained from X-ray crystallography and structure-activity relationship (SAR) studies form the basis for the rational design of novel pteridine antifolates with improved properties. nih.govacs.org The goal is often to enhance potency, improve selectivity for the target enzyme over host enzymes, and overcome mechanisms of drug resistance.
Several key principles guide the design of new inhibitors based on the 2,4-diaminopteridine scaffold:
Scaffold Hopping and Bioisosteric Replacement : The core pteridine ring is generally conserved due to its critical hydrogen bonding interactions. However, related heterocyclic systems like pyrrolo[2,3-d]pyrimidines and quinazolines, which can maintain the key 2,4-diamino pharmacophore, have been successfully explored to modulate physicochemical properties and patentability. nih.gov
Exploitation of the Hydrophobic Sub-pocket : The region of the active site that accommodates the 6-aryl substituent is the primary focus for modification to enhance potency and selectivity. Systematic variation of the substituents on the phenyl ring allows for the optimization of hydrophobic, steric, and electronic interactions. For example, introducing different halogen atoms or small alkyl groups can fine-tune the fit and affinity for the target enzyme. zsmu.edu.ua
Introduction of Flexible Linkers : Incorporating flexible linkers (e.g., ether, thioether, or short alkyl chains) between the pteridine core and the aryl moiety can allow the inhibitor to adopt more optimal conformations within the active site. This strategy has been used to design inhibitors that can reach into adjacent sub-pockets or better adapt to the specific topology of a target enzyme. nih.gov
Targeting Resistant Mutants : Drug resistance often arises from mutations in the target enzyme that reduce inhibitor binding. A key design principle is to create inhibitors that are less susceptible to these mutations. For instance, designing smaller inhibitors or those that primarily interact with conserved backbone atoms, rather than specific side chains that are prone to mutation, can help maintain activity against resistant strains. nih.gov
Dual-Target Inhibition : A more advanced strategy involves designing single molecules that can inhibit multiple essential enzymes in a metabolic pathway. For pathogens that possess both DHFR and a bypass enzyme like pteridine reductase (PTR1), inhibitors have been designed to target both enzymes, potentially leading to a synergistic effect and a lower likelihood of resistance. mdpi.com
By applying these principles, medicinal chemists can iteratively modify lead compounds like this compound to develop next-generation antifolates with superior therapeutic profiles.
Pharmacological Activities in Preclinical Models
Antiparasitic Activity
The compound has demonstrated a range of activities against several parasitic protozoa in laboratory and animal models.
Activity against Plasmodium Species
A closely related compound, 2,4-diamino-6,7-di(p-chlorophenyl)pteridine, has been identified as possessing antimalarial properties. cambridge.org Studies have shown that 2,4-diaminopteridine (B74722) derivatives, as a class, exhibit activity against Plasmodium falciparum. nih.gov These compounds are believed to act as inhibitors of dihydrofolate reductase, an essential enzyme in the folate biosynthesis pathway of the parasite. nih.gov The antimalarial action of some 2,4-diaminopteridines has been shown to be potentiated by sulfa drugs. nih.gov
In Vitro studies on various 2,4-diaminopteridine derivatives have demonstrated their potential to inhibit the growth of P. falciparum. The inhibitory concentrations (IC₅₀) for some of the more potent derivatives have been found to be in the nanomolar range. researchgate.net
| Compound Class | Plasmodium Species | Activity Metric | Result |
| 2,4-Diaminopteridines | Plasmodium falciparum | IC₅₀ | Potent derivatives <50 nM researchgate.net |
| 2,4-diamino-6,7-di(p-chlorophenyl)pteridine | Plasmodium gallinaceum | Antimalarial Activity | Active cambridge.org |
Activity against Trypanosoma and Leishmania Species
Pteridine (B1203161) reductase 1 (PTR1) is a validated drug target in Trypanosoma and Leishmania species. acs.orgnih.govresearchgate.netmdpi.comtandfonline.com This enzyme provides a bypass for dihydrofolate reductase (DHFR) inhibition, contributing to resistance against traditional antifolates. acs.org Therefore, inhibitors of PTR1 are of significant interest for the development of new treatments for trypanosomiasis and leishmaniasis. nih.govresearchgate.net While the broader class of pteridine derivatives has been investigated for activity against these parasites, specific data on 2,4-Diamino-6-(p-chlorophenyl)pteridine is not extensively available in the reviewed literature.
No specific in vitro efficacy data for this compound against the bloodstream forms of Trypanosoma or Leishmania species were identified in the reviewed preclinical studies. However, the general class of 2,4-diaminopyrimidines has shown activity against Trypanosoma cruzi and Leishmania donovani. nih.gov
There are no specific in vivo studies reported in the reviewed literature for this compound in animal models of trypanosomiasis or leishmaniasis.
Activity against other Protozoan Pathogens
The activity of this compound has been considered against other protozoan pathogens, such as Pneumocystis carinii (now known as Pneumocystis jirovecii) and Toxoplasma gondii. These organisms are also dependent on the folate pathway for survival, making inhibitors of this pathway potential therapeutic agents.
No specific preclinical data on the activity of this compound against Pneumocystis carinii or Toxoplasma gondii were found in the reviewed literature. However, related diaminopyrimidine and diaminopteridine compounds have been investigated for their inhibitory effects on the dihydrofolate reductase of these organisms.
Antitumor Activity
The potential of pteridine derivatives as antitumor agents has been an area of active research. researchgate.netresearchgate.net These compounds can interfere with the folate metabolism of cancer cells, which is crucial for their rapid proliferation.
There are no specific preclinical studies on the antitumor activity of this compound reported in the reviewed literature. However, other 2,4-diaminopteridine and 2,4-diaminopyrimidine (B92962) derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.govnih.govrsc.orgnih.gov For instance, certain 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines have demonstrated anti-proliferative activity against leukemia cell lines. nih.gov
| Compound Class | Cancer Cell Line | Activity Metric | Result |
| 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines | HL-60 (Leukemia) | Anti-proliferative | Active nih.gov |
| 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines | K562 (Leukemia) | Anti-proliferative | Active nih.gov |
| 2,4-diaminopyrimidine derivatives | A549 (Lung Cancer) | IC₅₀ | 2.14 µM (for compound 9k) rsc.org |
| 2,4-diaminopyrimidine derivatives | HCT-116 (Colon Cancer) | IC₅₀ | 1.98 µM (for compound 9k) rsc.org |
| 2,4-diaminopyrimidine derivatives | PC-3 (Prostate Cancer) | IC₅₀ | 5.52 µM (for compound 9k) rsc.org |
| 2,4-diaminopyrimidine derivatives | MCF-7 (Breast Cancer) | IC₅₀ | 3.69 µM (for compound 9k) rsc.org |
In Vitro Growth Inhibition in Cancer Cell Lines (e.g., murine leukemia, human tumor cell lines)
The pteridine scaffold is a component of many biologically active compounds, including anticancer agents. orientjchem.org Derivatives of 2,4-diaminopteridine have been investigated for their potential to inhibit the growth of various cancer cell lines in vitro.
Studies have shown that certain 4-aminopteridine derivatives exhibit anti-cancer properties. nih.gov For instance, a series of 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines were evaluated for their anti-tumor potential on HL-60 and K562 leukemia cell lines. nih.gov Several compounds in this series demonstrated anti-proliferative activity against these cell lines. nih.govresearchgate.net Specifically, compounds designated as 1j and 1k were active against both HL-60 and K562 cells, with lower IC50 values observed against the HL-60 cells. nih.gov Other compounds (1a, 1b, and 1g) showed significant cytotoxic activity against HL-60 but were less potent against K562 cells. nih.govresearchgate.net
In a broader context, the antiproliferative activity of various pteridine-related compounds has been assessed against a range of human tumor cell lines. For example, 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues were tested against a panel of 25 human tumor cell lines. drugbank.comnih.gov Three of these compounds showed an IC50 of less than 10 microM against 68% of the cell lines and in the 0.1-1 microM range against 52% of the cell lines. drugbank.com One particular compound had an IC50 of less than 0.01 microM against four of the cell lines. drugbank.com
Furthermore, a novel pterin (B48896) derivative, 2-(N,N-dimethylamino-methylene-amino)-6-formyl-3-pivaloyl-pteridine-4one, has been synthesized and its photodynamic effects were observed on the Panc-1 pancreatic cancer cell line. researchgate.net This highlights the diverse approaches being used to leverage the pteridine structure for anticancer activity.
The following table summarizes the in vitro anticancer activity of some pteridine derivatives.
| Cell Line | Compound Type | Observed Effect |
| HL-60 (human leukemia) | 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines | Anti-proliferative activity |
| K562 (human leukemia) | 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines | Anti-proliferative activity |
| Various Human Tumor Cell Lines | 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines | Growth inhibition (IC50 < 10 microM) |
| Panc-1 (pancreatic cancer) | 2-(N,N-dimethylamino-methylene-amino)-6-formyl-3-pivaloyl-pteridine-4one | Photodynamic cell death |
Preclinical In Vivo Models of Tumor Growth
The in vitro anticancer activities of pteridine derivatives have led to their evaluation in preclinical in vivo models of tumor growth. These studies are crucial for determining the potential therapeutic efficacy of these compounds in a whole-organism context.
One notable example is a 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine derivative, which demonstrated significant activity against the Walker 256 carcinosarcoma in rats. nih.gov This compound is a potent inhibitor of mammalian dihydrofolate reductase, a key enzyme in cell proliferation. nih.gov
In another study, a focused N5-substituted 6,7-dioxo-6,7-dihydropteridine derivative was reported to inhibit tumor development in a MV411 xenograft mouse model. orientjchem.org This compound was found to block the activity of FLT3-fms-like tyrosine kinase and its downstream signaling proteins, leading to cell cycle arrest and apoptosis. orientjchem.org
Furthermore, the antitumor activity of pyrvinium (B1237680) pamoate, a complex organic salt, was demonstrated against the human pancreatic cancer cell line PANC-1 in nude and SCID mice. nih.gov This compound showed preferential toxicity to cancer cells under glucose starvation conditions. nih.gov While not a direct pteridine derivative, this study highlights the broader interest in heterocyclic compounds for cancer therapy.
The table below provides a summary of the in vivo antitumor activity of selected pteridine-related compounds.
| Animal Model | Tumor Type | Compound Type | Outcome |
| Rats | Walker 256 carcinosarcoma | 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine | Significant antitumor activity |
| Mice (xenograft) | MV411 (AML) | N5-Substituted 6,7-dioxo-6,7-dihydropteridine | Inhibition of tumor development |
| Mice (nude and SCID) | PANC-1 (pancreatic cancer) | Pyrvinium pamoate | Antitumor activity |
Anti-inflammatory and Immunomodulatory Activity
Modulation of Inflammatory Pathways (e.g., reactive oxygen species)
The 2,4-diaminopteridine core has been identified as a novel scaffold for developing agents with anti-inflammatory properties, partly through the modulation of inflammatory pathways involving reactive oxygen species (ROS). nih.govresearchgate.netnih.gov Oxidative stress, characterized by an overproduction of ROS, is closely linked to chronic inflammation. nih.gov
A series of N-substituted 2,4-diaminopteridines have been synthesized and shown to possess antioxidant properties. nih.govresearchgate.netnih.gov Many of these derivatives exhibited potent lipid antioxidant capabilities and some were also found to be inhibitors of soybean lipoxygenase, an enzyme involved in inflammatory pathways. nih.govresearchgate.netnih.gov The IC50 values for some of these compounds were as low as 100 nM for both targets. nih.govresearchgate.netnih.gov
Plant-derived compounds, which can include heterocyclic structures, are also known to exert anti-inflammatory effects by modulating ROS. mdpi.com These compounds can reduce oxidative stress by inducing antioxidant enzymes and directly scavenging ROS, thereby mitigating the progression of inflammation. mdpi.com For example, phycocyanin and palmitoylethaniloamide have been shown to protect human lung and prostate epithelial cells from oxidative stress and damage by inhibiting ROS production. mdpi.com
Evaluation in Animal Models of Inflammation (e.g., rat colitis)
The anti-inflammatory potential of pteridine derivatives has been further investigated in animal models of inflammation. In a rat model of colitis, several 2,4-diaminopteridine derivatives demonstrated efficacy with minimal tissue damage. nih.govresearchgate.netnih.gov One specific compound, 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine, exhibited potent anti-inflammatory activity, showing a 41% reduction in inflammation at a dose of 0.01 mmol/kg. nih.govresearchgate.netnih.gov
The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice is another widely used model that resembles human ulcerative colitis. mdpi.com While not specifically testing this compound, studies using this model have demonstrated the anti-inflammatory effects of other compounds, such as phytoncide, which was shown to ameliorate inflammatory parameters. mdpi.com These studies provide a framework for evaluating the in vivo anti-inflammatory efficacy of novel compounds.
The table below summarizes the findings from an in vivo inflammation model.
| Animal Model | Compound | Key Finding |
| Rat colitis model | 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine | 41% reduction in inflammation |
Immunosuppressive Effects in in vitro and in vivo Models (e.g., lymphocyte activation, transplant models)
Certain pteridine derivatives have shown potential as immunosuppressive agents. For instance, 2-amino-4-piperazin-1-yl-6-(3,4-dimethoxyphenyl)-pteridines have been reported to possess both immunosuppressive and anti-inflammatory properties. nih.gov
The activation of lymphocytes is a key event in the immune response, and pteridines have been implicated in this process. Studies have shown that concanavalin (B7782731) A-induced lymphocyte activation leads to a significant increase in cellular pteridine levels, which precedes lymphocyte proliferation. nih.gov This suggests a role for pteridines in modulating immune cell function.
Pyrimethamine (B1678524), a 2,4-diamino-5-p-chlorophenyl-6-ethyl-pyrimidine, has been shown to exert immunomodulating activities, including the induction of apoptosis in freshly isolated human T lymphocytes. nih.gov This pro-apoptotic effect was observed at pharmacologically relevant concentrations and occurred independently of the CD95/Fas receptor, a key signaling molecule in apoptosis. nih.gov The compound was found to activate the caspase-8- and caspase-10-dependent cascade, leading to mitochondrial depolarization and cell death. nih.gov These findings suggest a mechanism by which such compounds can exert immunosuppressive effects by targeting activated lymphocytes.
Mechanisms of Resistance and Strategies for Overcoming Resistance
Molecular Mechanisms of Antifolate Resistance
Resistance to antifolate compounds is a complex, multifactorial process that can arise from a variety of genetic and biochemical alterations. These mechanisms can act independently or in concert to diminish the efficacy of the drug.
A primary mechanism of resistance involves modifications to the target enzymes, dihydrofolate reductase-thymidylate synthase (DHFR-TS) and pteridine (B1203161) reductase 1 (PTR1). These changes can either increase the quantity of the target enzyme or alter its structure to reduce drug binding.
Gene Amplification : An increase in the copy number of the genes encoding DHFR-TS or PTR1 can lead to the overproduction of these enzymes. This elevated level of the target protein necessitates a higher concentration of the drug to achieve effective inhibition, thereby conferring a resistant phenotype.
Point Mutations : Single nucleotide polymorphisms in the genes for DHFR-TS or PTR1 can result in amino acid substitutions within the enzyme's active site. These mutations can decrease the binding affinity of antifolates like 2,4-Diamino-6-(p-chlorophenyl)pteridine, while preserving the enzyme's essential catalytic function. For instance, pyrimethamine (B1678524) resistance in Plasmodium falciparum is well-documented to be associated with specific point mutations in the DHFR domain. While specific mutations conferring resistance directly to this compound are not extensively detailed in the available literature, this mechanism is a common theme for antifolate resistance. In the context of Trypanosoma brucei, this compound has demonstrated potent inhibition of DHFR with a 281-fold higher selectivity over PTR1, suggesting that its dual-target nature may help to overcome resistance mechanisms that rely on the functional redundancy of these enzymes.
| Mechanism | Description | Implication for this compound Efficacy |
| Gene Amplification | Increased copy number of dhfr-ts or ptr1 genes, leading to enzyme overexpression. | Reduced efficacy due to the requirement of higher drug concentrations to inhibit the surplus of target enzymes. |
| Point Mutations | Amino acid substitutions in the active site of DHFR-TS or PTR1. | Diminished binding affinity of the drug to its molecular targets, resulting in decreased inhibition and the emergence of drug resistance. |
The efficacy of an antifolate drug is critically dependent on its ability to reach and accumulate at its intracellular target. Therefore, modifications in drug transport mechanisms are a significant contributor to resistance.
Reduced Influx : The uptake of antifolates into parasitic cells is often facilitated by specific transporter proteins. Genetic mutations or downregulation of these transporters can impair drug influx, leading to lower intracellular drug concentrations and subsequent resistance.
Efflux Pumps : Parasites can actively expel therapeutic agents from the cell via efflux pumps. The overexpression of these transmembrane proteins, which can recognize and transport a broad range of substrates, can efficiently reduce the intracellular levels of antifolates such as this compound, thereby contributing to a resistant phenotype.
In some instances, parasites can evade the effects of a drug by utilizing alternative metabolic routes. A classic example in antifolate resistance is the overexpression of PTR1 to bypass the inhibition of DHFR. Since PTR1 can also catalyze the reduction of dihydrofolate to tetrahydrofolate, its overproduction can compensate for a DHFR blockade, allowing for the continued synthesis of essential folate cofactors. The dual inhibitory capability of this compound against both DHFR and PTR1 presents a strategic advantage, as it concurrently targets the primary metabolic enzyme and its principal bypass mechanism.
For many traditional antifolates, the enzymatic addition of glutamate (B1630785) residues, a process known as polyglutamylation, is crucial for their intracellular retention and optimal inhibitory activity. Deficiencies in the enzymes responsible for this process can therefore lead to reduced drug accumulation and efficacy. The specific relevance of this mechanism to pteridine derivatives like this compound is an area that warrants further investigation.
Strategies for Overcoming Resistance
The escalating issue of drug resistance demands innovative strategies to develop more effective and durable antifolate therapies.
A key strategy to combat resistance is the rational design of novel drug analogues that can effectively inhibit resistant forms of the target enzymes. This approach leverages detailed structural and mechanistic information about the drug-target interactions and the molecular basis of resistance.
By analyzing the three-dimensional structures of both wild-type and mutant target enzymes, medicinal chemists can design new molecules with improved binding affinities for the resistant variants. For instance, analogues of this compound could be synthesized with chemical modifications that establish new, favorable interactions within the active site of a mutated DHFR, thereby restoring potent inhibition.
Furthermore, the development of inhibitors that target multiple enzymes in a critical pathway, such as the dual DHFR and PTR1 inhibition exhibited by this compound, represents a highly promising approach to overcoming resistance that arises from metabolic bypass mechanisms.
| Strategy | Description | Relevance to this compound |
| Rational Drug Design | Modifying the chemical structure of the drug to enhance its binding to resistant target enzymes. | The synthesis of new analogues with improved affinity for mutant forms of DHFR or PTR1. |
| Dual Inhibition | Concurrently targeting the primary enzyme (DHFR) and a key resistance-conferring enzyme (PTR1). | This compound inherently possesses this dual inhibitory characteristic, which is a significant therapeutic advantage. |
Combination Therapies (e.g., DHFR and PTR1 inhibitors)
Resistance to antifolate drugs, which primarily target dihydrofolate reductase (DHFR), is a significant challenge in the treatment of various diseases, including those caused by protozoan parasites. In organisms such as Leishmania and Trypanosoma, a key mechanism of resistance involves the upregulation of a salvage enzyme, pteridine reductase 1 (PTR1). PTR1 can reduce pterins and folates, thereby providing a metabolic bypass that circumvents the inhibition of DHFR. This renders therapies that solely target DHFR ineffective.
A promising strategy to counteract this resistance mechanism is the simultaneous inhibition of both DHFR and PTR1. This dual-inhibition approach aims to shut down both the primary folate synthesis pathway and the salvage pathway, leading to a synergistic detrimental effect on parasite survival and potentially preventing the selection of resistant strains.
The compound this compound has been identified as a dual inhibitor of both DHFR and PTR1. Its chemical structure allows it to interact with the active sites of both enzymes. Kinetic studies on Trypanosoma brucei have demonstrated that this compound competitively inhibits both enzymes, although with a significantly higher affinity for DHFR.
Interactive Data Table: Kinetic Inhibition Data of this compound against T. brucei Enzymes
| Enzyme | Inhibition Constant (K_i) | Selectivity Ratio (PTR1 K_i / DHFR K_i) |
|---|---|---|
| Dihydrofolate Reductase (DHFR) | 0.054 µM | 281-fold |
| Pteridine Reductase 1 (PTR1) | 15.19 µM |
Data sourced from studies on Trypanosoma brucei.
The significant selectivity for DHFR suggests that while it does inhibit PTR1, its primary mode of action is against the main folate pathway enzyme. The dual inhibitory nature of this compound itself represents a form of combination therapy embodied in a single molecule, designed to proactively address the PTR1-mediated resistance mechanism. While the concept of using separate DHFR and PTR1 inhibitors in combination is a valid strategy, the development of single agents with dual activity, such as this compound, is an efficient approach to overcoming this form of resistance.
Targeting Novel or Alternative Pathways
Beyond the dual inhibition of DHFR and PTR1, overcoming resistance to antifolate agents like this compound may involve targeting novel or alternative biochemical pathways that are essential for parasite survival. While specific research on overcoming resistance to this particular compound is limited, general strategies for circumventing antifolate resistance in protozoan parasites provide a framework for potential future approaches.
One of the primary mechanisms of drug resistance is the alteration of the target enzyme, for instance, through point mutations in the DHFR gene, which can reduce the binding affinity of the inhibitor. Another common mechanism is the overexpression of the target enzyme, effectively titrating the drug out. Furthermore, parasites can develop resistance through decreased drug uptake, either by modifying or downregulating transporters responsible for drug import, or by increasing drug efflux through the upregulation of ATP-binding cassette (ABC) transporters.
Strategies to target these resistance mechanisms could involve:
Development of Novel Inhibitors Insensitive to Target Mutations: Designing new pteridine analogs or other classes of inhibitors that can effectively bind to and inhibit mutated forms of DHFR.
Modulation of Drug Transporters: The co-administration of compounds that inhibit the function of efflux pumps could restore the intracellular concentration and efficacy of this compound.
Targeting Downstream Metabolic Pathways: Even if the folate pathway is inhibited, parasites might have alternative ways to synthesize essential metabolites like purines and thymidylate. Identifying and targeting these alternative pathways could be a viable strategy. For example, in Leishmania, which are purine (B94841) auxotrophs, targeting the purine salvage pathway is a known therapeutic strategy.
Exploiting Other Unique Parasite Metabolic Pathways: Protozoan parasites often have unique metabolic pathways that are absent in their mammalian hosts. Targeting enzymes within these pathways can offer a high degree of selectivity and a lower risk of host toxicity. Examples of such pathways include the trypanothione (B104310) redox system in trypanosomatids, which is crucial for defense against oxidative stress.
Interactive Data Table: Potential Alternative Targets to Overcome Antifolate Resistance
| Target Class | Specific Example | Rationale for Targeting |
|---|---|---|
| Drug Efflux Pumps | ABC Transporters | Inhibition can increase intracellular concentration of the primary drug. |
| Purine Metabolism | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Essential for purine salvage in purine auxotrophic parasites. |
| Redox Metabolism | Trypanothione Reductase | Unique to trypanosomatids and essential for oxidative stress defense. |
| Protein Kinases | Cyclin-dependent kinases (CDKs) | Crucial for cell cycle control and parasite proliferation. |
This table represents general strategies in protozoan parasites and not specific research related to this compound.
While the dual inhibitory action of this compound against DHFR and PTR1 is a built-in strategy to combat a known resistance mechanism, the potential for parasites to develop resistance through other means necessitates a continued search for novel therapeutic targets and combination strategies.
Future Directions and Emerging Research Avenues for Pteridine Based Compounds
Development of Multi-Targeted Inhibitors
The development of multi-targeted inhibitors represents a paradigm shift in drug discovery, moving away from the "one target, one drug" model to a more holistic approach that can address the complexity of diseases such as cancer and infectious diseases. nih.gov Pteridine (B1203161) derivatives are at the forefront of this strategy due to their ability to be chemically modified to interact with multiple biological targets. numberanalytics.com
A significant area of focus is in the development of dual inhibitors for cancer therapy. For instance, novel pteridine-based compounds have been designed to simultaneously target key proteins involved in cancer progression, such as Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4), or the Epidermal Growth Factor Receptor (EGFR) and the B-Raf proto-oncogene (BRAFV600E). nih.govnih.gov This multi-targeted approach is intended to overcome the drug resistance that often develops with single-target agents. nih.gov
In the realm of infectious diseases, particularly those caused by trypanosomatid parasites like Leishmania and Trypanosoma, the development of dual inhibitors of dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1) is a major research avenue. nih.govacs.orgnih.govacs.org These parasites can evade the effects of DHFR inhibitors by upregulating PTR1, which provides an alternative pathway for folate metabolism. nih.govresearchgate.netnih.gov By inhibiting both enzymes, the therapeutic efficacy of antifolate drugs can be significantly enhanced. acs.org
Table 1: Examples of Multi-Targeted Pteridine-Based Inhibitors
| Compound Class | Targets | Therapeutic Area |
| 4,5-dihydro- numberanalytics.comnih.govijfmr.comtriazolo[4,3-f]pteridine derivatives | PLK1/BRD4 | Cancer |
| Purine (B94841)/Pteridine-based derivatives | EGFR/BRAFV600E | Cancer |
| Pteridine-sulphonamide conjugates | Carbonic Anhydrases/DHFR | Cancer |
| Novel Pteridine Derivatives | DHFR/PTR1 | Infectious Diseases (Leishmaniasis, Trypanosomiasis) |
Exploration of Novel Pteridine Scaffolds and Derivatives
The exploration of novel pteridine scaffolds and the synthesis of new derivatives are crucial for expanding the therapeutic potential of this class of compounds. ijfmr.comresearchgate.netijrpr.comderpharmachemica.com The pteridine nucleus, a fusion of pyrimidine (B1678525) and pyrazine (B50134) rings, serves as a versatile template for chemical modification. ijfmr.comijrpr.com Researchers are continuously designing and synthesizing novel derivatives with improved potency, selectivity, and pharmacokinetic properties. numberanalytics.com
Recent advancements include the synthesis of a variety of new pteridine-based structures, such as:
Pteridine-sulphonamide conjugates: These have been investigated as dual inhibitors of carbonic anhydrases and dihydrofolate reductase with potential antitumor activity. orientjchem.org
4,5-dihydro- numberanalytics.comnih.govijfmr.comtriazolo[4,3-f]pteridine derivatives: Developed as dual inhibitors of PLK1 and BRD4 for cancer treatment. nih.gov
Pteridine-7(8H)-dione derivatives: Optimized for their potent inhibitory activity against both wild-type and mutant forms of EGFR. nih.gov
The synthesis of these novel compounds often involves multi-step chemical reactions and aims to introduce diverse functional groups at various positions of the pteridine ring. nih.govresearchgate.net These modifications are guided by structure-activity relationship (SAR) studies to understand how different chemical features influence biological activity. orientjchem.org The ultimate goal is to generate a library of diverse pteridine derivatives that can be screened against a wide range of biological targets to identify new therapeutic leads. numberanalytics.comresearchgate.net
Advanced Computational and Structural Biology Approaches in Drug Discovery
The integration of advanced computational and structural biology techniques has revolutionized the drug discovery process for pteridine-based compounds. nih.govtandfonline.comresearchgate.netnih.gov These in silico methods provide valuable insights into the molecular interactions between pteridine derivatives and their biological targets, thereby guiding the rational design of more effective inhibitors. nih.govnih.govacs.orgacs.org
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. ijfmr.comnih.govtandfonline.comnih.gov It is widely used to screen virtual libraries of pteridine compounds and to understand the binding modes of potential inhibitors. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex, allowing researchers to assess the stability of the interaction and to study the conformational changes that occur upon binding. nih.govnih.govtandfonline.comnih.gov
Virtual Screening: This involves the computational screening of large compound databases to identify potential hits that are likely to bind to a specific target. nih.govacs.org Pharmacophore modeling is often used in conjunction with virtual screening to filter compounds based on the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov
Structural biology, particularly X-ray crystallography, plays a crucial role in providing high-resolution three-dimensional structures of target enzymes in complex with pteridine inhibitors. nih.govacs.orgnih.goviucr.org These structures are invaluable for understanding the precise molecular interactions that govern binding and for facilitating structure-based drug design. acs.orgiucr.org Fragment-based drug design, which involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent leads, has also been successfully applied to pteridine-based drug discovery. nih.govnih.govacs.org
Table 2: Computational and Structural Biology Techniques in Pteridine Drug Discovery
| Technique | Application |
| Molecular Docking | Prediction of ligand binding modes, virtual screening. |
| Molecular Dynamics | Assessment of protein-ligand complex stability, study of conformational changes. |
| Virtual Screening | High-throughput identification of potential inhibitors from large compound libraries. |
| Pharmacophore Modeling | Filtering compounds based on essential 3D structural features for activity. |
| X-ray Crystallography | Determination of high-resolution 3D structures of protein-ligand complexes. |
| Fragment-Based Design | Identification and optimization of small molecular fragments into potent inhibitors. |
Repurposing and Optimization of Existing Pteridine Analogues
The repurposing and optimization of existing pteridine analogues offer a time- and cost-effective strategy for developing new therapies. nih.govnih.gov Drug repurposing involves identifying new therapeutic uses for already approved drugs. nih.gov For instance, screening of FDA-approved drugs has been explored to identify novel antifolates for the treatment of malaria. nih.gov
Optimization of existing pteridine inhibitors is a continuous process aimed at enhancing their therapeutic profiles. numberanalytics.comnih.govacs.org This often involves structure-based design to improve potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov A notable example is the optimization of a known PTR1 inhibitor, which led to the development of a new series of compounds with significantly improved selectivity for the parasite enzyme over the human counterpart. researchgate.netnih.gov
A primary driver for the development of new antifolates is the emergence of resistance to existing drugs like methotrexate (B535133). johnshopkins.eduroswellpark.org By understanding the mechanisms of resistance, researchers can design novel pteridine analogues that can overcome these challenges. johnshopkins.edu This may involve modifying the chemical structure to bypass resistance mechanisms or to improve uptake into target cells. roswellpark.org
The future of pteridine-based drug discovery lies in the synergistic application of these advanced research avenues. By combining the development of multi-targeted inhibitors, the exploration of novel chemical scaffolds, the power of computational and structural biology, and the strategic repurposing and optimization of existing compounds, the full therapeutic potential of the pteridine nucleus can be realized.
Q & A
Q. What synthetic routes are recommended for 2,4-Diamino-6-(p-chlorophenyl)pteridine, and how do reaction conditions influence yield and purity?
The compound can be synthesized via condensation of diamino pyrimidine derivatives with carbonyl-containing precursors under acidic conditions (e.g., glacial acetic acid at 100–160°C) . Bromination steps using dibromotriphenylphosphorane in dimethylacetamide (DMA) are critical for introducing functional groups, with yields influenced by solvent polarity, temperature, and catalyst ratios . Purification via recrystallization (methanol or ethanol) or hydrolysis (48% HBr) ensures high purity (>95%) .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for structural characterization of this compound?
- NMR : Use trifluoroacetic acid (TFA) to resolve aromatic proton signals. Key peaks include δ 6.5–8.3 ppm for p-chlorophenyl protons and δ 6.0–7.3 ppm for pteridine ring protons, with coupling constants (J = 15–16 Hz) confirming trans-configuration in styryl derivatives .
- IR : Look for N-H stretches (3300–3500 cm⁻¹) and C-Cl vibrations (750–800 cm⁻¹) .
- MS : Electrospray ionization (ESI) in positive mode detects [M+H]⁺ ions, with fragmentation patterns confirming bromomethyl or hydroxymethyl substituents .
Q. What pharmacological activities have been reported for p-chlorophenyl-substituted pteridines?
Pteridine derivatives exhibit antineoplastic, antimicrobial, and enzyme-inhibitory properties. For example, halogenated analogs show inhibition of Leishmania pteridine reductase (LmPTR1) and dihydrofolate reductase (DHFR), critical for antiparasitic drug development . Structure-activity relationship (SAR) studies highlight the role of the p-chlorophenyl group in enhancing hydrophobic interactions with enzyme active sites .
Advanced Research Questions
Q. How do computational methods resolve contradictions between predicted and experimental self-assembly behaviors of halogenated pteridines?
Molecular dynamics (MD) simulations can model solvent interactions and π-stacking forces. For instance, the p-chlorophenyl group in CCP (from ) forms J-aggregates in isopropanol, explaining its gelation ability (MGC = 2 mg/mL) despite lacking conventional hydrogen-bonding motifs. Adjusting force fields (e.g., CHARMM36) to account for halogen bonding improves agreement with empirical data .
Q. What strategies ensure batch-to-batch consistency in pharmacological studies?
- Quality Control : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to monitor purity (>99%).
- Elemental Analysis : Validate stoichiometry (e.g., C: 58.44%, H: 3.92%, N: 27.26% for C₁₆H₁₂ClN₆O₂) .
- Reference Standards : Cross-check with synthesized analogs (e.g., 2,4-Diamino-6-hydroxymethylpteridine hydrochloride, CAS 73978-41-3) .
Q. How does the p-chlorophenyl substituent enhance binding affinity compared to other halogenated derivatives?
Docking studies (AutoDock 4.2) reveal that the chlorine atom’s electronegativity and van der Waals radius optimize interactions with hydrophobic pockets in LmPTR1 (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for fluorine analogs). Comparative MD trajectories (100 ns) show stable hydrogen bonds with residues like Tyr 194 and Leu 189 .
Q. What crystallographic challenges arise in resolving the compound’s structure, and how can they be addressed?
Poor diffraction due to flexibility in the p-chlorophenyl group can be mitigated by:
- Using SHELXL for high-resolution refinement (CCDC deposition recommended).
- Co-crystallization with stabilizing agents (e.g., cyclodextrins) .
- Twinning correction via SHELXPRO for monoclinic systems .
Methodological Guidance
Q. How to design dose-response experiments for evaluating antileishmanial activity?
- In vitro : Use promastigote cultures (IC₅₀ determination via MTT assay, 72-hour exposure).
- Enzyme Assays : Measure LmPTR1 inhibition (NADPH oxidation at 340 nm) with 10–100 µM compound concentrations .
- Controls : Include methotrexate (positive control) and vehicle-only groups .
Q. What statistical approaches are suitable for analyzing pharmacological data?
- Dose-Response : Nonlinear regression (log[inhibitor] vs. normalized response, variable slope) in GraphPad Prism.
- SAR : Principal component analysis (PCA) to correlate substituent properties (ClogP, polar surface area) with bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
